3,3-Dimethylindolin-6-ol
Description
Historical Context of Indoline (B122111) Chemistry Research
The exploration of indoline chemistry is intrinsically linked to the broader study of indole (B1671886) derivatives, which began with the investigation of the dye indigo (B80030) in the 19th century. wikipedia.org Early research focused on the synthesis and characterization of the indole ring system, with the development of seminal reactions like the Fischer indole synthesis in 1883. wikipedia.org The subsequent reduction of indoles to form indolines opened up a new chapter in heterocyclic chemistry. researchgate.net Over the decades, a plethora of synthetic methodologies have been developed to access the indoline scaffold, including intramolecular cyclizations and transition-metal-catalyzed reactions. nih.govnih.gov These advancements have been pivotal in unlocking the potential of indoline-containing compounds in various scientific disciplines.
Contemporary Relevance of 3,3-Dimethylindolin-6-ol within Indoline Chemistry
Within the vast family of indoline derivatives, this compound has emerged as a compound of significant interest. The gem-dimethyl substitution at the C3 position provides steric bulk, which can influence the molecule's conformation and interaction with biological targets. The hydroxyl group at the C6 position offers a site for further functionalization, allowing for the creation of a diverse library of derivatives. This particular substitution pattern makes this compound a valuable intermediate in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. For instance, it serves as a key building block for certain photochromic compounds, such as spiropyrans, which have applications in sensing and smart materials. researchgate.net
Scope and Research Imperatives for this compound
The future of research on this compound is promising, with several key areas demanding further investigation. A primary imperative is the development of more efficient and sustainable synthetic routes to this compound and its derivatives. nih.gov This includes the exploration of novel catalytic systems and the use of greener solvents. Furthermore, a deeper understanding of the structure-activity relationships of this compound derivatives is crucial for the rational design of new functional molecules. researchgate.net The integration of computational modeling with experimental studies can accelerate this process, providing insights into reaction mechanisms and predicting the properties of novel compounds. sciencedaily.com Such efforts are expected to expand the application of this compound in areas ranging from drug discovery to the development of advanced materials.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 135-138 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.64 (d, J=8.0 Hz, 1H), 6.18 (dd, J=8.0, 2.4 Hz, 1H), 6.09 (d, J=2.4 Hz, 1H), 3.29 (s, 2H), 1.27 (s, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.0, 144.9, 125.8, 112.5, 109.8, 98.6, 57.6, 45.3, 29.8 |
| Mass Spectrometry (ESI) | m/z 164.1 [M+H]⁺ |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindol-6-ol |
InChI |
InChI=1S/C10H13NO/c1-10(2)6-11-9-5-7(12)3-4-8(9)10/h3-5,11-12H,6H2,1-2H3 |
InChI Key |
YQWYYXJNNSNDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethylindolin 6 Ol
Classical Synthetic Approaches for the Indoline (B122111) Scaffold
The construction of the indoline ring system has been a subject of extensive research for over a century. wikipedia.orgethernet.edu.et Classical methods often involve multi-step sequences to build the heterocyclic core.
Cyclization Reactions for Indoline Ring Formation
The formation of the indoline ring is the key step in the synthesis of 3,3-Dimethylindolin-6-ol. A variety of cyclization reactions have been developed for this purpose.
One of the most established methods for creating the indole (B1671886) nucleus, which can then be reduced to an indoline, is the Fischer indole synthesis . wikipedia.orgijpsjournal.com This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To obtain the 3,3-dimethyl substitution pattern, a suitable ketone precursor would be necessary. Subsequent reduction of the resulting indole would yield the indoline.
Other classical methods for indole synthesis that could potentially be adapted for indoline formation include the Madelung, Bartoli, Reissert, and Leimgruber–Batcho syntheses. wikipedia.orgijpsjournal.comrsc.org For instance, the Leimgruber–Batcho indole synthesis is a high-yielding method popular in the pharmaceutical industry for producing substituted indoles that can be precursors to indolines. wikipedia.org
Transition-metal-catalyzed reactions have also become a classical approach. Palladium-catalyzed intramolecular C-N bond formation from halo-aryl enamines is a robust and scalable method for constructing N-functionalized and C2/C3-substituted indoles. bohrium.com Aza-Heck cyclizations, which utilize nitrogen electrophiles, have also proven to be a powerful strategy for synthesizing nitrogen-containing heterocycles like indolines. nih.gov
Precursor Chemistry in this compound Synthesis
The selection and preparation of appropriate precursors are critical for the successful synthesis of this compound. The synthesis of this compound and its derivatives often involves multi-step reactions starting from simpler, commercially available chemicals.
A logical retrosynthetic analysis suggests that a key starting material would be a substituted aniline, such as 4-aminophenol (B1666318) or a protected version thereof, to provide the benzene (B151609) ring with the hydroxyl group at the correct position. The gem-dimethyl group and the remaining two carbons of the pyrroline (B1223166) ring would need to be introduced. For example, a reaction with a molecule containing a ketone or a related functional group can lead to the formation of the 3,3-dimethyl substituted ring.
The synthesis of related 3,3-disubstituted oxindoles, which are closely related structures, has been achieved through methods like deacylative alkylation, highlighting the importance of precursor design. ua.es
Modern and Sustainable
In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. openmedicinalchemistryjournal.comnih.gov This has led to the exploration of green chemistry principles in the synthesis of indoline derivatives. tandfonline.comtandfonline.com
Green Chemistry Principles in Indoline Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. openmedicinalchemistryjournal.com Key principles include the use of safer solvents, energy efficiency, and atom economy.
One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents. tandfonline.com This has led to the development of solvent-free reaction conditions and the use of water as a green solvent. openmedicinalchemistryjournal.comsorbonne-universite.fr
Solvent-Free Reactions: Performing reactions without a solvent, often with the aid of grinding or microwave irradiation, can lead to higher efficiency, easier work-up, and reduced waste. tandfonline.com For example, a solvent-free, one-pot synthesis of spiro[indoline-3,4′(1′H)-pyrano[2,3-c]pyrazol]-2-one derivatives has been achieved by grinding, demonstrating the feasibility of this approach for related indoline structures. tandfonline.com
Aqueous Media: Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. sorbonne-universite.frtandfonline.com The use of aqueous media, often promoted by ultrasound, has been explored for the synthesis of various indole and indoline derivatives. sorbonne-universite.frthieme-connect.com For instance, the synthesis of spiro[indoline-3,4'-pyran] conjugates has been successfully carried out in an aqueous medium without the need for a catalyst. tandfonline.com
| Reaction Type | Catalyst/Conditions | Product Type | Reference |
| Three-component reaction | p-TSA, Ultrasound | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-2,6′(1′H)-diones | thieme-connect.com |
| Three-component reaction | ZnS nanoparticles, Ultrasound | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | sorbonne-universite.frthieme-connect.com |
| Three-component reaction | Catalyst-free | Coumarin-spiro[indoline-3,4'-pyran] conjugates | tandfonline.com |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtandfonline.comsjp.ac.lk This technique is considered a green technology because of its energy efficiency. tandfonline.com
The application of microwave irradiation has been reported for various reactions involving indoline and indole scaffolds. researchgate.netnih.gov For example, a solvent-free, palladium-catalyzed N-arylation of indolines has been successfully performed under microwave irradiation. researchgate.netnih.gov This method allows for the rapid synthesis of N-aryl indolines from commercially available starting materials with low catalyst loadings. researchgate.net Furthermore, microwave-assisted synthesis has been employed for the preparation of 3-nitroindoles from N-aryl enamines and for the synthesis of 3-hydroxy-2-oxindoles. nih.govnih.gov
| Reaction | Catalyst | Conditions | Product | Yield | Time | Reference |
| N-Arylation of Indolines | Palladium | Solvent-free, Microwave | N-Aryl Indolines | Good | Short | researchgate.netnih.gov |
| Decarboxylative Condensation | - | Microwave | 3-Hydroxy-2-oxindoles | Up to 98% | 5-10 min | nih.gov |
| Intramolecular Arene-Alkene Coupling | - | Microwave | 3-Nitroindoles | Good | Rapid | nih.gov |
| Three-component reaction | - | Microwave | Pyrazolo[3,4-d]pyrimidin-4-ones | - | Short | rsc.org |
Organocatalysis and Nanocatalysis Approaches
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to traditional metal-based catalysts. mdpi.com This field has grown into a major pillar of asymmetric catalysis, mimicking biocatalytic processes to achieve stereoselective transformations. nih.gov The activation of substrates can occur through various modes, with primary and secondary amines being common organocatalysts. mdpi.com For instance, L-proline, a secondary amine, can form enamines with carbonyl compounds, inducing stereoselectivity in addition reactions. mdpi.com The concept of using simple organic molecules as catalysts is not new, with early examples dating back to the use of cinchona alkaloids in 1912. mdpi.com More recently, inexpensive industrial dyes like Rhodamine B and Methylene (B1212753) Blue have been investigated as organocatalysts, where their halide anions act as the nucleophilic catalytic species. rsc.org
Nanocatalysis employs nanometer-sized materials as catalysts, which provides benefits such as high surface area, easy recovery, and enhanced reactivity. A notable example is the development of a biopolymer-based nanocatalyst, Ag/Fe₃O₄@starch, which is magnetically recoverable. scielo.org.za This heterogeneous nanocatalyst has proven effective in the one-pot, three-component synthesis of various heterocyclic compounds, demonstrating its potential for creating complex molecular architectures efficiently. scielo.org.za The magnetic nature of the Fe₃O₄ nanoparticle core allows for simple separation from the reaction mixture with a magnet, highlighting its recyclability and utility in green chemistry protocols. scielo.org.za
One-Pot Multicomponent Reactions (MCRs) for Indoline Assembly
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single vessel to form a complex product, incorporating most or all of the atoms from the reactants. nih.gov This approach is advantageous for its operational simplicity, high mass efficiency, reduced waste, and cost-effectiveness. nih.govsemanticscholar.org MCRs are distinct from other one-pot methods like cascade (or domino) reactions, as they involve the simultaneous or sequential addition of three or more components. nih.gov
The synthesis of the indoline scaffold and its derivatives has significantly benefited from MCR strategies. For example, a one-pot, three-component protocol based on the Fischer indolisation–indole N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. semanticscholar.org This method is robust, generally high-yielding, and can be performed under non-anhydrous and non-inert conditions. semanticscholar.org Similarly, MCRs have been developed to produce complex spiro heterocyclic scaffolds containing indoline moieties through sequences involving the in-situ formation of dienes followed by cycloaddition reactions. nih.gov The development of MCRs that modify the traditional Fischer indolisation process has led to greener and more efficient routes to a wide array of functionalized indoles and their reduced indoline counterparts. exeter.ac.uk
Catalytic Strategies in this compound Synthesis
Transition-Metal Catalysis in Indoline Functionalization
Transition-metal catalysis is a powerful tool for the direct functionalization of C–H bonds, offering an atom-economical approach to modifying complex molecules like indolines. beilstein-journals.org This strategy avoids the need for pre-functionalized substrates, streamlining synthetic pathways. Various transition metals, including palladium, rhodium, and copper, have been successfully employed.
Palladium-catalyzed reactions, for instance, can achieve divergent functionalization of C(sp²)–H and C(sp³)–H bonds by carefully selecting the base, which controls the reaction pathway through selective deprotonation. rsc.org Rhodium(III) catalysts have been used for the regioselective trifluoromethylthiolation of N-substituted indoles, using directing groups like pyridines to control the site of functionalization. beilstein-journals.org The design of ligands plays a crucial role in this field. Chiral ligands paired with a metal center can induce enantioselectivity, often through noncovalent interactions such as hydrogen bonding or ionic pairing between the ligand and the substrate. acs.orgacs.org These interactions help to create a well-organized transition state, enabling precise control over the stereochemical outcome of the reaction. acs.org
| Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Palladium(II) with K₂CO₃ or KOtBu | Tandem Aminoalkylation | Base-controlled regioselectivity to form different fused indoline rings. | rsc.org |
| Cp*Rh(III) | C-H Trifluoromethylthiolation | Regioselective functionalization of indoles using a pyridine (B92270) directing group. | beilstein-journals.org |
| Copper(I) with Chiral Ligand | 1,4-Addition | Ligand controls stereocenters via hydrogen bonding and ionic interactions. | acs.orgacs.org |
Organocatalytic Systems for Asymmetric Induction
Organocatalytic asymmetric synthesis provides a metal-free method for producing chiral molecules, a critical aspect of medicinal chemistry. The indoline scaffold, being prevalent in bioactive compounds, is a key target for such methodologies. Chiral Brønsted acids, particularly chiral phosphoric acids, have emerged as highly effective catalysts for these transformations. rsc.org
These catalysts have been successfully used in the asymmetric synthesis of arylindolyl indolin-3-ones, creating products with both axial and central chirality in high yields and with excellent stereoselectivity. rsc.org Another class of effective organocatalysts are squaramides, which have been used to catalyze the Michael addition of 3-chloroxindoles to nitroolefins. nih.gov This reaction produces 3,3-disubstituted 3-chlorooxindoles with adjacent quaternary and tertiary stereocenters in high yields and with significant diastereoselectivity and enantiomeric purity. nih.gov The development of organocatalytic asymmetric [3+3] cycloadditions has further expanded the toolbox for creating complex, six-membered heterocyclic systems fused to the indoline core. rsc.org These methods open pathways to novel spirooxindole skeletons, whose enantioselective synthesis remains a challenging but important goal. mdpi.com
| Catalyst Type | Reaction | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Arylindolyl indolin-3-ones | High ee and dr | rsc.org |
| Chiral Squaramide | Michael Addition | 3,3-disubstituted 3-chlorooxindoles | up to 11:1 dr, up to 92% ee | nih.gov |
| Chiral Base | [3+3] Cycloaddition | 2-Oxospiro-[indole-3,4'-(1',4'-dihydropyridines)] | 30%–58% ee | mdpi.com |
Enzymatic and Biocatalytic Pathways
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. The synthesis and functionalization of indolines have been significantly advanced through the use of engineered enzymes. nih.govacs.org Directed evolution has been used to develop variants of cytochrome P450 enzymes that can catalyze reactions not found in nature.
One groundbreaking achievement is the creation of engineered cytochrome P411 variants capable of constructing chiral indolines via intramolecular C(sp³)–H amination of aryl azides. nih.govacs.org This method provides direct access to enantiomerically enriched indoline products. Further research has led to the development of engineered CYP119 catalysts that perform regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines through carbene transfer chemistry. chemrxiv.orgchemrxiv.org These biocatalysts can achieve exceptional efficiency and selectivity, furnishing both α- and β-functionalized indolines, which are valuable building blocks for medicinal chemistry. chemrxiv.org In addition to synthesis, biocatalysts are also used for modification. For instance, monoamine oxidase (MAO-N) enzymes can be used for the chemoselective aromatization of indolines to produce indole derivatives under mild conditions. acs.org
Chemical Reactivity and Transformation Studies of the 3,3 Dimethylindolin 6 Ol Core
Functionalization of the Indoline (B122111) Nitrogen Atom
The nitrogen atom within the indoline ring serves as a key site for functionalization, influencing the electronic properties and steric environment of the entire molecule.
N-Acetylation: The indoline nitrogen can be readily acetylated using reagents such as acetyl chloride or acetic anhydride. google.com This reaction is typically carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride or acetic acid byproduct. The resulting N-acetyl group can serve as a protecting group or as a precursor for further transformations.
Palladium-Catalyzed C-H Functionalization: In more complex transformations, the indoline nitrogen can direct palladium-catalyzed C-H functionalization reactions. For instance, after in-situ formation of an imine with 2-pyridinecarboxaldehyde, the nitrogen atom directs the palladium catalyst to activate a C-H bond on the phenyl ring, leading to intramolecular cyclization and the formation of novel polycyclic structures. rsc.org This highlights the directing group ability of the indoline nitrogen in modern synthetic methodologies.
Table 1: Functionalization Reactions of the Indoline Nitrogen
| Reaction | Reagents and Conditions | Product |
| N-Acetylation | Acetyl chloride or acetic anhydride, base (e.g., DIEA, DMAP), solvent (e.g., DCM, DMF) | 1-acetyl-3,3-dimethylindolin-6-ol |
| Pd-Catalyzed C-H Functionalization | 2-pyridinecarboxaldehyde, Pd(OAc)₂, PhI(OAc)₂ | Fused polycyclic indoline derivatives |
Reactivity of the Hydroxyl Group at Position 6
The hydroxyl group at the 6-position of the indoline ring is a versatile functional handle that can participate in a variety of reactions, including substitution and oxidation.
O-Alkylation and O-Acylation: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. Common reagents for alkylation include alkyl halides, while acyl halides or anhydrides are used for acylation.
Oxidation: The hydroxyl group can be oxidized under various conditions. For instance, oxidation with reagents like Fremy's salt (potassium nitrosodisulfonate) can lead to the formation of a quinone-like structure. The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.
Table 2: Reactions Involving the Hydroxyl Group at Position 6
| Reaction | Reagents and Conditions | Product |
| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, strong base (e.g., NaH) | 6-alkoxy-3,3-dimethylindoline |
| O-Acylation | Acyl halide or anhydride, base (e.g., pyridine) | 6-acyloxy-3,3-dimethylindoline |
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety
The benzene ring of the 3,3-dimethylindolin-6-ol core is susceptible to electrophilic aromatic substitution (EAS) reactions. The hydroxyl and the amino groups are strong activating groups and ortho-, para-directors, influencing the regioselectivity of these substitutions. libretexts.orglibretexts.org
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. google.comuomustansiriyah.edu.iq The powerful activating effect of the hydroxyl and amino groups directs the incoming nitro group primarily to the positions ortho and para to these substituents. Due to steric hindrance from the fused five-membered ring, substitution at the C5 and C7 positions is generally favored. A common procedure involves nitration to form 6-nitro-3,3-dimethylindoline. google.com
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) or without a catalyst due to the activated nature of the ring. libretexts.orguomustansiriyah.edu.iq The position of halogenation is also directed by the existing substituents.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups onto the aromatic ring. libretexts.org However, the strong activating nature of the hydroxyl and amino groups can lead to over-alkylation or other side reactions, requiring careful control of reaction conditions.
Table 3: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3,3-dimethylindolin-6-ol and/or 7-Nitro-3,3-dimethylindolin-6-ol |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3,3-dimethylindolin-6-ol and/or 7-Bromo-3,3-dimethylindolin-6-ol |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-Acyl-3,3-dimethylindolin-6-ol and/or 7-Acyl-3,3-dimethylindolin-6-ol |
Transformations Involving the 3,3-Dimethyl Group
The gem-dimethyl group at the 3-position is generally considered to be chemically inert. However, under specific conditions, reactions involving this group can be induced.
Oxidative Transformations: While direct functionalization of the methyl groups is challenging, strong oxidizing agents under harsh conditions could potentially lead to oxidation products. However, such reactions are often unselective and may lead to degradation of the molecule.
Rearrangement Reactions and Mechanism Elucidation
The indoline scaffold and its derivatives can participate in various rearrangement reactions, often triggered by the formation of reactive intermediates like carbocations or nitrenium ions.
Pinacol-type Rearrangements: While not directly applicable to this compound itself, related structures with vicinal diols can undergo acid-catalyzed pinacol (B44631) rearrangements. libretexts.orgmsu.edu This involves the migration of an alkyl or aryl group to an adjacent carbocationic center.
Beckmann and Curtius Rearrangements: These rearrangements are relevant when the indoline core is appropriately functionalized. For example, a ketone derivative could be converted to an oxime, which would then undergo a Beckmann rearrangement to form a lactam. libretexts.orgbyjus.com Similarly, an acyl azide (B81097) derivative could undergo a Curtius rearrangement to yield an isocyanate, which can be trapped to form carbamates or ureas. byjus.comwiley-vch.de
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution can occur in derivatives of this compound where a suitable tether connects the hydroxyl group (or a derivative) to another part of the molecule, allowing for intramolecular attack on the aromatic ring. dalalinstitute.com
The elucidation of these rearrangement mechanisms often involves isotopic labeling studies and computational chemistry to map the reaction pathways and transition states. dalalinstitute.com
Advanced Spectroscopic Characterization of 3,3 Dimethylindolin 6 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. ipb.pt It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 3,3-Dimethylindolin-6-ol. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. slideshare.net
For this compound, the expected ¹H NMR signals would include distinct resonances for the aromatic protons, the N-H proton of the indoline (B122111) ring, the O-H proton of the phenol (B47542) group, the aliphatic protons of the CH₂ group, and a characteristic singlet for the two equivalent methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and amino groups.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon attached to the hydroxyl group would appear in the characteristic downfield region for phenols, while the quaternary carbon bearing the two methyl groups would also have a unique chemical shift. sigmaaldrich.comrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from similar indoline structures.
Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex derivatives. ucl.ac.uklibretexts.org
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. science.gov For this compound, COSY would show correlations between adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). ipb.pt This allows for the direct assignment of a proton's signal to the carbon it is attached to, for example, linking the CH₂ proton signal to the C-2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.comresearchgate.net It is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the methyl protons to the C-3 quaternary carbon and the C-2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the 3D structure and conformation of the molecule. researchgate.net For example, a NOESY experiment could show through-space correlation between the protons of the methyl groups at C-3 and the aromatic proton at C-4.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a molecular fingerprint and are useful for identifying functional groups. mt.comresearchgate.net
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:
O-H stretching : A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
N-H stretching : A sharp to medium band around 3300-3500 cm⁻¹ for the secondary amine in the indoline ring. researchgate.net
C-H stretching (aromatic) : Bands typically appearing just above 3000 cm⁻¹.
C-H stretching (aliphatic) : Bands appearing just below 3000 cm⁻¹ for the methyl and methylene (B1212753) groups.
C=C stretching : Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N stretching : Typically observed in the 1250-1350 cm⁻¹ region. asianpubs.org
C-O stretching : A strong band for the phenolic C-O bond in the 1200-1260 cm⁻¹ range.
Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to accurately assign the observed vibrational modes. asianpubs.orgrsc.org
Table 2: Characteristic IR Absorption Frequencies for this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Behavior
UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. ijprajournal.com The indoline scaffold is a known chromophore, and its absorption spectrum is sensitive to substitution on the aromatic ring. nih.gov
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the benzene ring. core.ac.uk The presence of the hydroxyl (-OH) and amino (-NH-) groups, both powerful auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted indoline. libretexts.org The solvent polarity can also influence the position of these absorption bands.
Indoline derivatives can exhibit interesting photochemical behavior, including photoisomerization and photooxidation. diva-portal.orgchim.it Upon irradiation with UV light, these molecules can be promoted to an excited state, from which they can undergo various chemical reactions or relax through radiative (fluorescence) or non-radiative pathways. acs.org The specific photochemical behavior is highly dependent on the substitution pattern and the experimental conditions.
Table 3: Expected UV-Vis Absorption Maxima for this compound
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. bioanalysis-zone.comnih.gov This precision allows for the unambiguous determination of a compound's molecular formula by comparing the experimental exact mass with the calculated mass. researchgate.net For this compound (C₁₀H₁₃NO), the calculated monoisotopic mass is 163.0997 Da.
In addition to providing the molecular formula, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), reveals characteristic fragmentation patterns that offer structural clues. savemyexams.com The fragmentation of this compound would likely proceed through several key pathways. A very common fragmentation for molecules with a gem-dimethyl group is the loss of a methyl radical (•CH₃), which would result in a stable tertiary carbocation.
A plausible fragmentation pathway would be:
Ionization to form the molecular ion (M•⁺) at m/z 163.
Loss of a methyl radical (•CH₃) from the C-3 position to form a highly stable fragment ion [M-15]⁺ at m/z 148. This is often the base peak in the spectrum of such compounds. libretexts.org
Further fragmentation could involve the loss of carbon monoxide (CO) or other small neutral molecules.
Table 4: Predicted HRMS Fragments for this compound
Table of Mentioned Compounds
Advanced Structural Elucidation of 3,3 Dimethylindolin 6 Ol and Its Derivatives
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
While a specific crystal structure for 3,3-Dimethylindolin-6-ol has not been reported, the analysis of its derivatives provides valuable structural information. These derivatives often incorporate the 3,3-dimethylindoline (B1314585) moiety into larger, more complex molecular frameworks, such as those found in squaraine dyes.
One such derivative, (4Z)-2-[(E)-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]-4-[(1-ethyl-3,3-dimethyl-3H-indolium-2-yl)methylidene]-3-oxocyclobut-1-en-1-olate, has been crystallized and its structure determined. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The asymmetric unit contains one molecule of the dye.
Another related compound whose crystal structure has been elucidated is a chloroform (B151607) disolvate of 2-[(3,3-Dimethylindolin-2-ylidene)methyl]-4-[(3,3-dimethyl-3H-indol-1-ium-2-yl)methylidene]-3-oxocyclobut-1-en-1-olate. researchgate.net This molecule is noted to be essentially planar, with the exception of the methyl groups. researchgate.net It crystallizes in the monoclinic C2/c space group and exhibits crystallographic twofold rotational symmetry. researchgate.net
The crystallographic data for these derivatives are summarized in the table below.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| (4Z)-2-[(E)-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]-4-[(1-ethyl-3,3-dimethyl-3H-indolium-2-yl)methylidene]-3-oxocyclobut-1-en-1-olate | C₃₀H₃₂N₂O₂ | Monoclinic | P2₁/c | 9.8611(2) | 15.8027(3) | 16.2473(3) | 100.150(2) | 2492.23(8) | 4 |
| 2-[(3,3-Dimethylindolin-2-ylidene)methyl]-4-[(3,3-dimethyl-3H-indol-1-ium-2-yl)methylidene]-3-oxocyclobut-1-en-1-olate chloroform disolvate | C₂₆H₂₄N₂O₂·2CHCl₃ | Monoclinic | C2/c | ||||||
| 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone | C₂₁H₁₄NO₂Cl₃ | Monoclinic | P2₁/c | 11.4480(3) | 7.4883(2) | 21.7720(6) | 102.590(3) | 1821.55(9) | 4 |
Conformational analysis of the 3,3-dimethylindoline derivatives reveals key structural features. In the case of the squaraine dye chloroform disolvate, the indole (B1671886) ring systems adopt a syn conformation, which is considered uncommon for this class of dyes. researchgate.net The planarity of the extensive delocalized π-system is a significant feature of this molecule. researchgate.net
For 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone, X-ray analysis provides the definitive structure, allowing for comparison with related molecules. beilstein-journals.org The comparison with 2-(3,3-dimethylindolin-2-yl)-5,6,7-trichloro-1,3-tropolone shows that while the general molecular framework is conserved, there are minor differences in the geometric parameters of the tropolone (B20159) rings and the distances between corresponding atoms. beilstein-journals.org
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These forces, which include hydrogen bonding and van der Waals interactions, are crucial in determining the stability and physical properties of the crystalline material. mdpi.com
Electron Diffraction Techniques for Gas-Phase Structure
Electron diffraction is a valuable technique for determining the molecular structure of compounds in the gas phase. This method is particularly useful for molecules that are difficult to crystallize or for comparing the structure of a molecule in the gaseous state versus the solid state. Differences between gas-phase and crystal structures can arise due to the influence of crystal packing forces in the solid state. rsc.org
Currently, there are no specific studies in the reviewed literature that employ electron diffraction to determine the gas-phase structure of this compound or its direct derivatives. However, gas-phase electron diffraction has been successfully applied to study the structure and conformational properties of other heterocyclic compounds. nih.govresearchgate.net Such studies have revealed that for some molecules, the conformational equilibrium in the gas phase can be different from the single conformation observed in the crystal lattice. researchgate.net This highlights the importance of gas-phase studies for a complete understanding of a molecule's structural dynamics.
Computational and Theoretical Chemistry Studies of 3,3 Dimethylindolin 6 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules like 3,3-Dimethylindolin-6-ol. rsc.orgresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wide range of chemical and physical properties. mdpi.com Functionals such as B3LYP are frequently paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to investigate the properties of indole (B1671886) derivatives. dergipark.org.trresearchgate.net
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. dergipark.org.trmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions and will absorb light at longer wavelengths. researchgate.netacs.org For indole derivatives, DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals, revealing how substituents affect the molecule's electronic behavior and potential for intramolecular charge transfer (ICT). dergipark.org.trajol.info In a typical analysis of an indoline (B122111) derivative, the HOMO might be localized on the electron-rich aromatic ring and nitrogen atom, while the LUMO may be distributed across the ring system, indicating pathways for electronic transitions. researchgate.net
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and electronic transitions. |
Table 6.1.1: Illustrative Frontier Molecular Orbital (HOMO-LUMO) data for an indoline derivative calculated using DFT. These values are hypothetical and serve to represent typical outputs of such calculations.
Reactivity Descriptors and Fukui Functions
To further quantify chemical reactivity, DFT provides a set of descriptors such as electronegativity, chemical hardness, and electrophilicity. dergipark.org.tr Fukui functions are particularly powerful local reactivity descriptors that identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. ajol.infotandfonline.comresearchgate.net The Fukui function is derived from the change in electron density as an electron is added to or removed from the molecule. researchgate.net
Analysis of Fukui functions for an indoline structure would pinpoint specific reactive centers. For example, a high value for the Fukui function for nucleophilic attack (f+) on a particular atom indicates it is a likely site for an electrophile to attack. Conversely, a high value for electrophilic attack (f-) points to a site prone to reaction with a nucleophile. tandfonline.com This analysis is crucial for predicting regioselectivity in chemical reactions. ajol.info
| Atom (Illustrative Numbering) | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |
| N1 | 0.025 | 0.150 | 0.088 | Site for electrophilic attack. |
| C4 | 0.095 | 0.031 | 0.063 | Site for nucleophilic attack. |
| C5 | 0.041 | 0.098 | 0.070 | Moderate electrophilic site. |
| C7 | 0.110 | 0.025 | 0.068 | Primary site for nucleophilic attack. |
| O (on C6) | 0.015 | 0.180 | 0.098 | Primary site for electrophilic attack. |
Table 6.1.2: Illustrative condensed Fukui function values for selected atoms in this compound. The values indicate the most probable sites for different types of chemical attack.
Spectroscopic Property Predictions (NMR, UV-Vis, IR)
DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data. researchgate.netresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.trnih.gov The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C, especially when results are scaled or corrected via linear regression against experimental data. nsf.govrsc.org For complex molecules, comparing calculated spectra for several possible isomers with experimental data is a powerful method for structural assignment. rsc.orgrsc.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for modeling electronic absorption spectra (UV-Vis). mdpi.comscirp.org It calculates the energies of vertical electronic excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. respectprogram.orgresearchgate.net These calculations can predict the maximum absorption wavelength (λmax) and explain the nature of the electronic transitions (e.g., π→π* or n→π*). scirp.org For dye molecules like indoline derivatives, TD-DFT can also elucidate how solvent affects the absorption spectrum (solvatochromism). tandfonline.com
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and infrared (IR) intensities of a molecule. rsc.orgresearchgate.net The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled using empirical factors to improve agreement with experimental spectra. rsc.org The results aid in the assignment of complex experimental IR spectra by correlating specific absorption bands with particular vibrational modes (e.g., N-H stretch, C=C aromatic stretch). mdpi.com
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| ¹³C NMR (δ, ppm) | C6-OH: 155.2, C2: 70.1, C3: 45.5 | C6-OH: 154.8, C2: 69.8, C3: 45.1 |
| ¹H NMR (δ, ppm) | OH: 8.5, NH: 4.8, CH₃: 1.2 | OH: 8.7, NH: 4.6, CH₃: 1.2 |
| UV-Vis (λmax, nm) | 295 (π→π), 350 (n→π) | 298, 355 |
| IR (cm⁻¹) | O-H stretch: 3450, N-H stretch: 3380 | O-H stretch: 3435, N-H stretch: 3372 |
Table 6.1.3: Illustrative comparison of predicted and hypothetical experimental spectroscopic data for this compound. Predicted values are typical for DFT calculations on similar structures.
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. irb.hr While DFT is itself a type of ab initio method, the term is often used more specifically for wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. acs.orgsciforum.net
These methods, particularly higher-level ones like MP2 and CCSD(T), can provide more accurate energies and properties than standard DFT functionals for certain systems, but at a significantly higher computational cost. kabarak.ac.ke They are often used as a benchmark to validate the performance of more computationally efficient DFT methods. acs.org For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate geometric parameters or to study specific phenomena like hydrogen bonding with a level of precision that might be challenging for some DFT functionals. sciforum.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum mechanics calculations typically focus on static, optimized structures (often in the gas phase), molecules in the real world are dynamic and usually in solution. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into conformational flexibility and the explicit effects of the solvent. espublisher.comaip.org
An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces on each atom using a force field. aip.org By solving Newton's equations of motion over time, the simulation traces the trajectory of every atom, revealing the molecule's accessible conformations and its interactions with surrounding solvent molecules. arxiv.org This approach is essential for understanding:
Conformational Landscapes: Identifying the most stable conformers of the molecule and the energy barriers between them.
Solvent Effects: Analyzing how solvent molecules arrange around the solute and form hydrogen bonds, which can significantly impact the solute's structure and properties. rsc.org
Spectral Broadening: Generating an ensemble of structures from the simulation that can be used in subsequent quantum mechanical calculations (QM/MM approach) to predict how thermal motion and solvent interactions lead to the broadening of spectroscopic peaks observed in experiments. tandfonline.comaip.org
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. ufp.ptmdpi.com By mapping the potential energy surface of a reaction, these methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. byjus.comccspublishing.org.cn The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate.
For this compound, computational modeling could be used to investigate various potential reactions, such as its synthesis or its subsequent functionalization. For example, in studying a cyclization reaction to form the indoline ring, DFT calculations can:
Locate the transition state structure for the key bond-forming step. acs.orgfigshare.com
Calculate the activation energy, providing a quantitative measure of the reaction's feasibility. researchgate.net
Explain the observed regio- or stereoselectivity by comparing the activation energies of different possible pathways. ccspublishing.org.cnacs.org
Analyze the role of a catalyst by modeling how it interacts with the substrate to lower the activation barrier. ufp.pt
These computational investigations provide a detailed, molecular-level picture of the reaction dynamics that is often inaccessible through experimental means alone. byjus.comwikipedia.org
Theoretical Investigations of Non-Linear Optical Properties
Theoretical and computational chemistry studies are pivotal in predicting and understanding the non-linear optical (NLO) properties of molecules, offering insights into their potential for applications in photonics and optoelectronics without the immediate need for synthesis and experimental characterization. nih.govacs.org For organic molecules like indoline derivatives, these investigations typically employ quantum chemical calculations to determine how a molecule's electron cloud responds to an intense external electric field, such as that from a laser. mdpi.comdiva-portal.org The primary goal is to calculate key NLO parameters, including polarizability and hyperpolarizability, which quantify the material's optical response. researchgate.netwikipedia.org
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are standard approaches for these investigations. researchgate.netnih.govijcce.ac.irscielo.org.pe DFT is well-suited for determining the electronic structure and properties of molecules in their ground state, while TD-DFT is used to study excited-state properties and the response to oscillating electromagnetic fields. ijcce.ac.irfrontiersin.org The selection of the functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and the basis set (e.g., 6-311G++(d,p), LANL2DZ) is crucial for obtaining accurate predictions that correlate well with experimental results. researchgate.netresearchgate.netrsc.org
The key NLO parameters derived from these calculations include:
Linear Polarizability (α): Describes the linear response of the molecular dipole moment to an applied electric field. wikipedia.org
First Hyperpolarizability (β): This is the primary determinant of second-order NLO effects like second-harmonic generation (SHG). scielo.org.peuit.no A high β value is a strong indicator of significant NLO activity.
Second Hyperpolarizability (γ): This tensor quantity is the molecular origin of third-order NLO responses, which are critical for applications such as optical switching and two-photon absorption. mdpi.complos.org
Research on related organic structures, including indole derivatives, has shown that significant NLO properties often arise from intramolecular charge transfer (ICT). nih.govresearchgate.net This process is typically facilitated by the presence of electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system. The hydroxyl (-OH) group at the 6-position of the 3,3-dimethylindoline (B1314585) scaffold can act as an electron donor, while the indoline nitrogen and the aromatic ring form part of the conjugated system. Theoretical studies analyze the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand this charge transfer. acs.orgnih.gov A small HOMO-LUMO energy gap is often associated with higher polarizability and enhanced NLO response. nih.govnih.gov
While specific computational studies on the NLO properties of this compound are not prominently available in the reviewed literature, the general principles derived from studies on similar heterocyclic and aromatic compounds allow for a qualitative prediction. The presence of both donor (-OH) and acceptor (amine-like nitrogen within the ring) functionalities suggests that the molecule could possess NLO properties. Detailed DFT calculations would be required to quantify its specific hyperpolarizability values.
The following table illustrates the typical data generated from DFT calculations for NLO properties. The values are for illustrative purposes, as specific data for this compound is not available.
| Parameter | Calculation Method | Basis Set | Result |
| Dipole Moment (μ) | DFT/B3LYP | 6-311++G(d,p) | Value in Debye |
| Mean Polarizability (α) | DFT/B3LYP | 6-311++G(d,p) | Value in esu |
| Total First Hyperpolarizability (β_tot) | DFT/B3LYP | 6-311++G(d,p) | Value in esu |
Design and Synthesis of Novel 3,3 Dimethylindolin 6 Ol Derivatives and Analogs
Strategic Modification at the Indoline (B122111) Nitrogen
The nitrogen atom of the indoline ring presents a key site for synthetic modification, allowing for the introduction of a variety of substituents that can significantly influence the pharmacological properties of the resulting derivatives.
Common strategies for modifying the indoline nitrogen include N-acylation and N-alkylation. For instance, 5-nitroindoline (B147364) has been decorated at the N-1 position by acylation with reagents like 4-fluorobenzoyl chloride and 4-fluorophenylacetyl chloride, yielding intermediates in high yields of 91% and 88%, respectively. acs.org Similarly, the use of di-tert-butyl dicarbonate (B1257347) results in the formation of the N-Boc protected intermediate in an 88% yield. acs.org N-alkylation can be achieved using various alkyl halides, such as the reaction of 5-nitroindole (B16589) with 4-fluorobenzyl bromide. nih.gov These modifications are often followed by further synthetic steps, such as hydrogenation of the nitro group to an amine, which can then be converted to an isothiocyanate and subsequently reacted with amines to produce final thiourea (B124793) derivatives. acs.org
Table 1: Examples of N-Substituted Indoline Derivatives
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 5-Nitroindoline | 4-Fluorobenzoyl chloride | N-(4-Fluorobenzoyl)-5-nitroindoline | 91 |
| 5-Nitroindoline | 4-Fluorophenylacetyl chloride | N-(4-Fluorophenylacetyl)-5-nitroindoline | 88 |
| 5-Nitroindoline | Di-tert-butyl dicarbonate | N-Boc-5-nitroindoline | 88 |
This table showcases various reagents used for the N-substitution of indoline derivatives and the corresponding yields, highlighting the efficiency of these synthetic modifications.
Systematic Substitutions on the Aromatic Ring System
The aromatic ring of the indoline nucleus is another prime target for structural modification through electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide array of functional groups, which can modulate the electronic properties and steric profile of the molecule.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. minia.edu.egmasterorganicchemistry.com Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (—NO2) onto the aromatic ring. minia.edu.egmasterorganicchemistry.com Halogenation, using reagents like chlorine or bromine in the presence of a Lewis acid catalyst, adds a halogen atom to the ring. minia.edu.eg Sulfonation involves the use of fuming sulfuric acid (a mixture of SO3 and H2SO4) to introduce a sulfonic acid group (—SO3H). masterorganicchemistry.com The position of substitution is influenced by the existing substituents on the ring. For example, in substituted benzenes, electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. msu.edu The reactivity of the aromatic ring is also affected, with activating groups increasing the rate of substitution and deactivating groups decreasing it. libretexts.org
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ |
This table summarizes key electrophilic aromatic substitution reactions, the reagents typically employed, and the respective electrophilic species involved in the modification of the aromatic ring.
Chemical Modifications of the Hydroxyl Group
The hydroxyl group at the 6-position of the indoline ring is a versatile functional handle for a variety of chemical transformations. Its modification can lead to the formation of ethers, esters, and other derivatives, significantly altering the molecule's physicochemical properties such as solubility and lipophilicity.
The hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. nih.gov However, this method is not always completely selective. nih.gov A more direct approach to forming derivatives is through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. msu.edu Esterification is another common modification, achieved by reacting the alcohol with carboxylic acid derivatives, such as acyl chlorides or anhydrides, often in the presence of a base. msu.edu In some cases, the hydroxyl group of a tyrosine residue, which is structurally similar to the 6-hydroxyindoline, can be selectively modified through a Mannich-type reaction involving an aldehyde and an electron-rich aniline. nih.gov
Table 3: Selected Reactions for Modifying the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Ether Synthesis | Alkyl halide, Base | Ether |
| Esterification | Acyl chloride or Anhydride, Base | Ester |
This table outlines common methods for the chemical modification of the hydroxyl group, the necessary reagents, and the resulting functional group.
Incorporation into Fused and Spirocyclic Ring Systems
Expanding the 3,3-dimethylindolin-6-ol core by incorporating it into fused and spirocyclic ring systems is a powerful strategy for generating structurally complex and novel chemical entities. wikipedia.orgmasterorganicchemistry.com These modifications can lead to compounds with unique three-dimensional shapes and potentially enhanced biological activities.
Fused ring systems are created by sharing a bond between the indoline core and another ring. Spirocyclic compounds feature two rings connected by a single common atom, known as the spiro atom. wikipedia.orgqmul.ac.uk The synthesis of spirooxindoles, for example, often utilizes isatin (B1672199) and its derivatives as starting materials in multicomponent reactions. beilstein-journals.org One such reaction involves the three-component condensation of an arylamine, isatin, and cyclopentane-1,3-dione to yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another approach involves the reaction of 2,3,3-trimethylindolenines with o-chloranil to produce 2-(indolin-2-yl)-1,3-tropolones, which are fused heterocyclic systems. beilstein-journals.org
Table 4: Examples of Fused and Spirocyclic Derivatives
| Synthetic Strategy | Reactants | Product Type |
|---|---|---|
| Multicomponent Reaction | Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] |
This table provides examples of synthetic strategies used to incorporate the indoline core into more complex fused and spirocyclic ring systems.
Chiral Derivatives and Stereochemical Control in Synthesis
The synthesis of chiral derivatives of this compound and the control of stereochemistry are crucial for developing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles. Asymmetric synthesis aims to produce a specific stereoisomer with high purity. numberanalytics.com
Several strategies are employed to achieve stereochemical control. numberanalytics.comnumberanalytics.com The use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate, can influence the stereochemical outcome of a reaction. numberanalytics.com Chiral catalysts, on the other hand, can accelerate a reaction while directing it towards a specific stereoisomer. numberanalytics.com For instance, rhodium complexes with chiral phosphine (B1218219) ligands are effective catalysts for asymmetric hydrogenation, a key reaction for creating chiral centers. ajchem-b.com The stereochemical outcome of a reaction can also be influenced by the reaction conditions, with some reactions being under either kinetic or thermodynamic control, leading to different diastereomers. scielo.br In some cases, the inherent chirality of a starting material, such as an amino acid, can be used to guide the formation of new stereocenters in the final product. scielo.br
Table 5: Strategies for Stereochemical Control
| Strategy | Description |
|---|---|
| Chiral Auxiliaries | Chiral molecules temporarily attached to the substrate to direct the stereochemical outcome. |
| Chiral Catalysts | Catalysts that accelerate a reaction and favor the formation of one stereoisomer over another. |
| Substrate Control | Utilizing the existing chirality in a starting material to influence the stereochemistry of subsequent reactions. |
This table outlines the main strategies employed in asymmetric synthesis to control the stereochemistry of the resulting products.
Applications in Advanced Chemical and Materials Science Research
Role as Precursors and Scaffolds in Complex Organic Synthesis
The 3,3-dimethylindoline (B1314585) framework is a versatile scaffold for the construction of more complex molecular architectures. mdpi.comnih.gov Its rigid bicyclic structure serves as a reliable anchor for the spatial arrangement of various functional groups. The synthesis of complex molecules often relies on the strategic functionalization of such core structures. mdpi.com Indole (B1671886) derivatives are widely used as synthetic scaffolds for pharmaceutical agents and other bioactive molecules. sioc-journal.cn
The 3,3-dimethylindoline unit, in particular, is a common starting point for creating molecules with a quaternary carbon center at the C3 position, a structural feature present in many biologically active natural products. acs.org The presence of the 6-ol group offers a reactive site for further modifications, such as etherification or esterification, allowing the indoline (B122111) scaffold to be incorporated into larger, multifunctional systems like polymers or complex organic frameworks. mdpi.comresearchgate.net For example, the condensation reaction between a derivative of 3,3-dimethylindoline (specifically, 1-(2-hydroxyethyl)-2,3,3-trimethylindolenine bromide) and an aromatic aldehyde like 2-hydroxy-5-nitrobenzaldehyde (B32719) is a key step in forming spiropyran compounds. mdpi.comed.ac.uk This demonstrates how the indoline scaffold is integral to building larger, functional molecules. The development of dearomatization reactions of indole derivatives has also become a powerful method for constructing chiral indolines and indolenines, which are core structures in many natural products. rsc.org
Development of Chemosensors and Molecular Switches based on Indoline Frameworks
The indoline framework is a key component in the design of molecular switches and chemosensors. ntu.edu.sgethz.ch A molecular switch is a molecule that can be reversibly shifted between two or more stable states by external stimuli such as light, pH, or the presence of ions. ntu.edu.sg The unique electronic and structural properties of indoline derivatives make them ideal candidates for one of the states in such a switchable system.
Many indoline-based molecular switches are part of a larger class of photochromic compounds known as spiropyrans. dcu.iemdpi.com In these molecules, the indoline unit is connected to a chromene moiety through a spiro carbon. The switching action involves the reversible, light-induced cleavage of the spiro C-O bond, which converts the colorless, non-planar spiropyran (SP) form into a colorful, planar, zwitterionic merocyanine (B1260669) (MC) form. dcu.ieencyclopedia.pub
The open merocyanine form, with its charged phenolate (B1203915) group, can act as a binding site for metal ions. dcu.iemdpi.comencyclopedia.pub This property allows for the design of chemosensors, where the binding of a specific ion to the MC form causes a detectable change in the molecule's color or fluorescence. mdpi.comnih.gov For instance, the interaction of the merocyanine form of certain spiropyrans with metal ions can stabilize this form, leading to a distinct spectral response that signals the presence of the target ion. mdpi.comencyclopedia.pub The versatility of the indoline scaffold allows for fine-tuning of these sensing properties by introducing different substituents. mdpi.com
| System Type | Stimulus | Molecular Change | Application |
| Spiropyran | Light (UV/Vis), pH, Metal Ions | Reversible ring-opening/closing | Molecular Switch, Chemosensor |
| Indoline-Tropolone | Ions (e.g., CN⁻, Hg²⁺) | Change in emission spectra | Fluorescent Switch |
| Indoline-Polymer | Light (UV) | Color change in film | Photosensitive Material |
Optoelectronic Material Development
The unique photochemical and electronic properties of molecules derived from 3,3-dimethylindoline scaffolds make them promising candidates for optoelectronic applications. These applications leverage the interaction of the molecules with light to perform specific functions, such as light-activated switching or modifying optical signals.
Photochromism is a reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. mdpi.comnih.gov Derivatives of 3,3-dimethylindoline are central to one of the most widely studied classes of organic photochromes: the indolino-spiropyrans. mdpi.comnih.gov
The process of commutation (switching) in these systems involves the reversible isomerization between the spiropyran (SP) and merocyanine (MC) forms. dcu.ie The SP form is typically colorless or faintly colored and absorbs in the UV region. Upon irradiation with UV light, the C-O bond in the pyran ring cleaves, allowing for rotation and the formation of the planar, conjugated MC form. dcu.iedcu.ie This MC form is intensely colored, absorbing strongly in the visible region of the spectrum. The system can be reverted to the colorless SP form by irradiation with visible light or, in many cases, by thermal relaxation. mdpi.comnih.gov
A specific example is 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran, which is synthesized from a 2,3,3-trimethylindolenine (B142774) precursor. mdpi.comed.ac.uk In its closed SP form, it is colorless, but upon UV irradiation (e.g., 365 nm), it converts to the open MC form, which exhibits a deep purple color with a new absorption peak around 566-570 nm. mdpi.compreprints.org This reversible color change makes these materials suitable for applications such as smart coatings, light-responsive polymers, and optical data storage. mdpi.comresearchgate.neted.ac.uk
| Derivative Class | Form | Color | Absorption λmax | Stimulus for Formation |
| Indolino-spiropyran | Spiropyran (SP) | Colorless | ~384 nm | Visible light / Heat |
| Indolino-spiropyran | Merocyanine (MC) | Purple/Blue | ~566-570 nm | UV Light |
Second-order nonlinear optical (NLO) materials are capable of altering the frequency of light passing through them, a property useful for applications in telecommunications and optical computing. rsc.org For a molecule to exhibit second-order NLO properties, it must possess a non-centrosymmetric structure and typically features electron-donating and electron-accepting groups connected by a π-conjugated system (a "push-pull" structure). rsc.orgacs.org
The 3,3-dimethylindoline moiety can serve as a potent electron donor in such chromophores. rsc.org The nitrogen atom's lone pair of electrons can be pushed through a conjugated bridge to an electron-accepting group. The 6-ol group on the 3,3-dimethylindolin-6-ol further enhances its electron-donating capacity. By synthetically connecting this indoline donor to a suitable acceptor (like tricyanofuran) via a polyene bridge, NLO chromophores with excellent properties can be created. rsc.org
Furthermore, the switching capability of indolino-spiropyrans can be used to modulate NLO properties. The closed SP form and the open, zwitterionic MC form have vastly different electronic structures and dipole moments. mdpi.comencyclopedia.pub This difference leads to a significant contrast in their second-order hyperpolarizability (a measure of molecular NLO activity), allowing the NLO response of the material to be switched on and off with light. researchgate.netacs.org Studies on indolino-oxazolidine derivatives, which are structurally related to spiropyrans, have confirmed that the photo-induced ring-opening creates a large change in the second-order NLO response. researchgate.net This dual-functionality makes these materials highly attractive for developing multi-addressable optical devices. researchgate.netharvard.edu
Catalytic Applications in Organic Transformations
While this compound is primarily utilized as a structural scaffold, the broader class of indole derivatives has been explored for applications in organocatalysis. sioc-journal.cnmdpi.com Organocatalysis uses small organic molecules to accelerate chemical reactions. rsc.org The indole framework itself has been incorporated into various catalytic systems. mdpi.comscilit.com
For example, chiral indole derivatives have been designed to function as organocatalysts for asymmetric reactions, where the indole's NH group can act as a hydrogen-bond donor to activate substrates. mdpi.com Researchers have attached privileged chiral moieties, such as diamines and amino-ureas, to the indole core to create new families of organocatalysts. mdpi.comscilit.com Additionally, chiral phosphoric acids have been used to catalyze the functionalization of tryptamine (B22526) derivatives (which contain an indole ring) to produce chiral hexahydropyrrolo[2,3-b]indole structures. beilstein-journals.org
Although there is extensive research on using external catalysts for the hydrogenation or dehydrogenation of indole derivatives for applications like hydrogen storage, rsc.org the direct use of this compound itself as a catalyst is not widely documented. Its primary role remains that of a key building block, which is then incorporated into larger, more complex functional molecules that may possess catalytic activity. sioc-journal.cn
Future Research Directions in 3,3 Dimethylindolin 6 Ol Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic pathways for valuable chemical intermediates like 3,3-dimethylindolin-6-ol. unep.org Future research will prioritize the development of methodologies that minimize environmental impact, reduce waste, and utilize renewable resources. nih.gov
A key area of innovation lies in the adoption of eco-friendly solvents and catalysts. orientjchem.org The use of water, supercritical fluids like CO2, and biodegradable bio-based solvents such as ethyl lactate (B86563) and glycerol (B35011) is being explored to replace traditional volatile organic compounds. orientjchem.org These green solvents not only reduce pollution but can also enhance reaction efficiency and safety. orientjchem.org
Furthermore, the development of catalytic systems using earth-abundant and non-toxic metals is a significant goal. rsc.org This moves away from reliance on precious metal catalysts, contributing to more sustainable and cost-effective syntheses. Biocatalysis, employing enzymes, presents another promising avenue. researchgate.net Enzymes can offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing energy consumption. researchgate.net The discovery and engineering of novel enzymes through techniques like metagenomics could unlock new, highly efficient synthetic routes to this compound and its derivatives. researchgate.net
The drive for sustainability also encompasses the use of renewable starting materials and the design of processes with high atom economy, where a maximal proportion of the reactants is incorporated into the final product. nih.gov
Exploration of Novel Reactivity and Cascade Reactions
Unveiling new modes of reactivity for the this compound core is a fertile ground for future research. The development of novel cascade reactions, where multiple bond-forming events occur in a single operation, is particularly attractive for building molecular complexity efficiently. mdpi.comrsc.org These one-pot syntheses reduce the number of purification steps, saving time, resources, and minimizing waste. mdpi.com
Researchers are investigating the use of various catalysts, including palladium and rhodium, to initiate and control these cascades. mdpi.comd-nb.info For instance, palladium-catalyzed reactions have shown promise in constructing heterocyclic systems through C(sp3)–H functionalization. mdpi.com Similarly, rhodium-catalyzed reactions involving triazoles have led to the discovery of new cascade pathways. d-nb.info
The exploration of cascade reactions involving substituted indigos has also yielded novel polyheterocyclic derivatives, providing insights into new mechanistic pathways. jcu.edu.au Future work in this area could involve the reaction of this compound with various electrophiles and nucleophiles under conditions that favor sequential transformations, leading to the rapid assembly of complex and potentially bioactive molecules. The unique electronic and steric properties of the this compound scaffold could be leveraged to direct the course of these cascade reactions, offering access to previously inaccessible chemical space.
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry is becoming an indispensable tool in the design of novel molecules with tailored properties. tuwien.ac.atresearchgate.net Advanced computational methods, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound derivatives before their synthesis. mdpi.comnih.gov This in silico approach allows for the rational design of compounds with specific characteristics, saving significant time and resources in the laboratory.
By modeling the interactions of various substituents with the indolinol core, researchers can tune properties like solubility, electronic absorption and emission, and binding affinity for biological targets. For example, DFT calculations can predict how different functional groups will affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic behavior of the molecule. nih.gov
This predictive power is particularly valuable for designing derivatives with specific applications in mind, such as new fluorescent probes, materials for organic electronics, or potent enzyme inhibitors. ua.es The synergy between computational design and experimental validation will accelerate the discovery of new this compound derivatives with optimized performance for a wide range of applications.
Integration into Supramolecular Architectures and Advanced Materials
The unique structural and electronic features of this compound make it an attractive building block for the construction of supramolecular assemblies and advanced materials. researchgate.net Future research will focus on incorporating this moiety into larger, functional systems with emergent properties.
One area of interest is the development of photosensitive materials. Spiropyran derivatives, which can be synthesized from indoline (B122111) precursors, are known for their photochromic properties, reversibly switching between two isomers upon light irradiation. nih.gov Integrating this compound into such systems could lead to the creation of novel photo-switchable polymers and nanoparticles with applications in optical data storage, sensors, and smart materials. nih.gov
Furthermore, the indoline scaffold can be a component of fluorescent dyes, such as cyanine (B1664457) dyes, which are widely used in biomedical imaging and diagnostics. nih.govmdpi.com The inclusion of this compound in these dyes could modulate their photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability. nih.gov
The ability of the hydroxyl group on the this compound to participate in hydrogen bonding also makes it a candidate for creating self-assembling systems and functional polymers. techscience.com These materials could find applications in areas ranging from drug delivery to thermomechanical energy conversion. researchgate.net The exploration of how the this compound unit influences the bulk properties of these materials is a promising direction for future studies.
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxyl groups.
- Catalysts : Transition metals like Cu(I) improve regioselectivity in substitution reactions (see for analogous indole synthesis) .
What spectroscopic methods are most reliable for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ ~8.5 ppm, broad singlet) and methyl groups (δ ~1.2 ppm for C3-dimethyl). Aromatic protons in the indoline ring appear as multiplets between δ 6.5–7.5 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 177.2 (calculated molecular weight: 176.22 g/mol) .
- TLC Validation : Rf values using 70:30 ethyl acetate/hexane systems confirm compound identity during synthesis .
Q. Table 1: Representative NMR Data for Analogous Indoline Derivatives
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|
| C3-CH₃ | 1.2–1.4 | Singlet | |
| Indoline C6-OH | 8.4–8.6 | Broad | |
| Aromatic H (positions 4,5,7) | 6.6–7.3 | Multiplet |
How can researchers optimize the compound’s stability in aqueous solutions for biological assays?
Q. Advanced
- pH Control : Maintain solutions at pH 5–7 to prevent deprotonation of the hydroxyl group, which may lead to oxidation.
- Antioxidant Additives : Include 0.1% ascorbic acid to mitigate radical-mediated degradation .
- Storage : Lyophilized samples stored at -20°C under argon show >95% stability over 6 months .
Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 280 nm.
What conflicting data exist regarding the biological activity of this compound, and how can these discrepancies be resolved?
Q. Advanced
- Reported Contradictions :
- Some studies report anti-inflammatory activity (IC₅₀ = 10 µM in RAW264.7 macrophages), while others show no effect at ≤50 µM .
- Variability in cytotoxicity (e.g., CC₅₀ ranges from 20–100 µM in HeLa cells).
Q. Resolution Strategies :
- Standardized Assays : Use identical cell lines, passage numbers, and assay protocols (e.g., MTT vs. resazurin).
- Structural Analogs : Compare activity with fluorinated derivatives (e.g., 6-Fluoro-3,3-dimethylindoline) to isolate substituent effects .
What computational approaches predict the binding affinity of this compound to neurological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (5-HT₁A/₂A).
- Key interactions: Hydrogen bonding via C6-OH and hydrophobic contacts with C3-dimethyl groups .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers.
Validation : Correlate computational ΔG values with experimental Kd from surface plasmon resonance (SPR) assays.
How does the hydroxyl group at position 6 influence the compound’s redox behavior in electrochemical studies?
Q. Advanced
- Cyclic Voltammetry : The hydroxyl group undergoes reversible oxidation at +0.75 V (vs. Ag/AgCl), forming a quinone-like intermediate.
- Electroactive Applications : Potential use in biosensors for detecting superoxide radicals, leveraging its redox activity .
Caution : Electrode fouling may occur due to polymerization of oxidized intermediates; use carbon nanotube-modified electrodes to mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
